molecular formula C10H17N3O B2439923 3-tert-butyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2201996-30-5

3-tert-butyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2439923
CAS No.: 2201996-30-5
M. Wt: 195.266
InChI Key: LSLWAKHIGGBPBC-UHFFFAOYSA-N
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Description

3-tert-butyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its tert-butyl and methyl substituents, as well as a prop-2-en-1-yl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate carbonyl compound, such as an aldehyde or ketone.

    Introduction of Substituents: The tert-butyl, methyl, and prop-2-en-1-yl groups are introduced through alkylation reactions. These reactions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the triazole ring and facilitate nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and solvents that enhance reaction rates and selectivity may be employed.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-tert-butyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research into its pharmacological effects and potential as a drug candidate is ongoing.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-tert-butyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.

    Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways and cellular responses.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, lacking the specific substituents found in 3-tert-butyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one.

    3-tert-butyl-4-methyl-1H-1,2,4-triazole: Similar structure but without the prop-2-en-1-yl group.

    4,5-Dihydro-1H-1,2,4-triazol-5-one: Lacks the tert-butyl, methyl, and prop-2-en-1-yl substituents.

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-tert-butyl-4-methyl-2-prop-2-enyl-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-6-7-13-9(14)12(5)8(11-13)10(2,3)4/h6H,1,7H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLWAKHIGGBPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)N1C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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